trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride
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Overview
Description
trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C8H18N2. It is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . This compound is known for its role in various synthetic applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride typically involves the reaction of cyclohexane-1,2-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the methylation process. The product is then purified through crystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-substituted derivatives
Scientific Research Applications
Chemistry: trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride is widely used as a ligand in copper-catalyzed C-N coupling reactions. It facilitates the synthesis of various compounds, including vinylsulfoximines, N-arylpyridones, and N-aryl amines .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It plays a role in the development of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as copper, to facilitate the formation of C-N bonds. This coordination enhances the reactivity of the metal center, allowing for efficient coupling reactions .
Comparison with Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- trans-1,2-Bis(methylamino)cyclohexane
- N,N’-Dimethyl-1,2-diaminocyclohexane
Uniqueness: trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride is unique due to its specific stereochemistry and its ability to act as an effective ligand in catalytic reactions. Its trans configuration provides distinct reactivity compared to its cis counterparts .
Properties
Molecular Formula |
C8H19ClN2 |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1./s1 |
InChI Key |
XNTIEQZUYMXZPI-SCLLHFNJSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N.Cl |
Canonical SMILES |
CN(C)C1CCCCC1N.Cl |
Origin of Product |
United States |
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